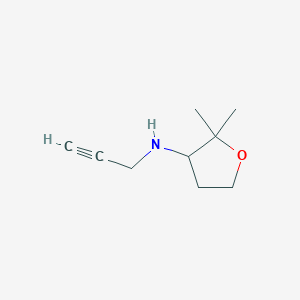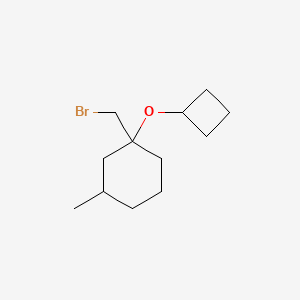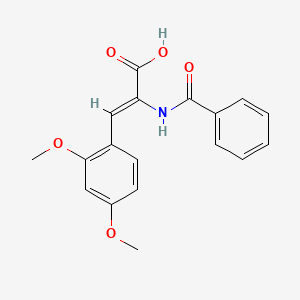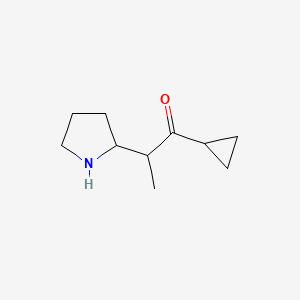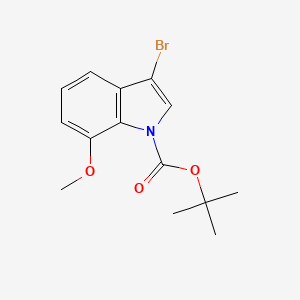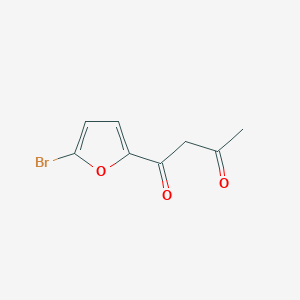
5-Bromo-4-cyclobutoxypyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclobutoxypyridin-3-amine is a heterocyclic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclobutoxypyridin-3-amine typically involves the following steps:
Bromination: The starting material, 4-cyclobutoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds.
Oxidation and Reduction: Products include nitro derivatives, secondary amines, and tertiary amines.
Aplicaciones Científicas De Investigación
5-Bromo-4-cyclobutoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Chemical Biology: The compound is employed in the design of chemical probes for studying cellular processes and signaling pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyclobutoxypyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Materials Science: In organic electronic materials, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-6-cyclobutoxypyridin-3-amine: Similar structure with the bromine atom at the 6-position instead of the 5-position.
5-Bromo-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of a cyclobutoxy group.
4-Cyclobutoxypyridin-3-amine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-4-cyclobutoxypyridin-3-amine is unique due to the presence of both the bromine atom and the cyclobutoxy group, which confer distinct reactivity and electronic properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and materials with specific functions.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-bromo-4-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2 |
Clave InChI |
ASDNPGISGLROKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=C(C=NC=C2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


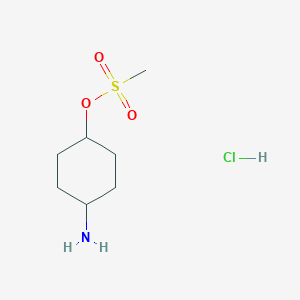
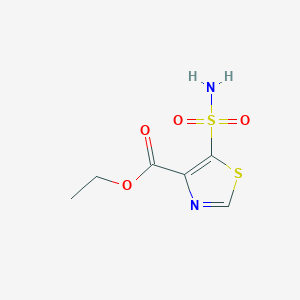
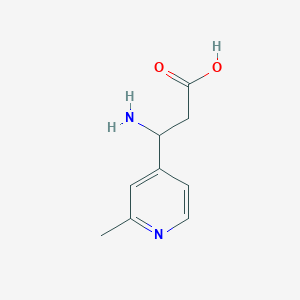
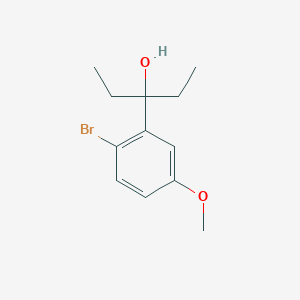

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

